molecular formula C11H8BrF B1284183 1-(Bromomethyl)-7-fluoronaphthalene CAS No. 70631-50-4

1-(Bromomethyl)-7-fluoronaphthalene

Cat. No.: B1284183
CAS No.: 70631-50-4
M. Wt: 239.08 g/mol
InChI Key: VVYGMSYOLOXJAN-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-7-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group at the first position and a fluorine atom at the seventh position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-7-fluoronaphthalene typically involves the bromination of 7-fluoronaphthalene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-7-fluoronaphthalene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The fluorine atom can direct electrophilic substitution to specific positions on the naphthalene ring.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

1-(Bromomethyl)-7-fluoronaphthalene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific electronic or photonic properties.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-7-fluoronaphthalene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. The bromomethyl group can undergo homolytic or heterolytic cleavage, leading to the formation of a bromine radical or a bromide ion, respectively. These intermediates can then participate in further chemical transformations, such as nucleophilic substitution or radical addition.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)naphthalene: Lacks the fluorine atom, leading to different reactivity and selectivity in chemical reactions.

    7-Fluoronaphthalene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    1-(Chloromethyl)-7-fluoronaphthalene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity due to the difference in halogen electronegativity and bond strength.

Uniqueness

1-(Bromomethyl)-7-fluoronaphthalene is unique due to the combined presence of both a bromomethyl group and a fluorine atom on the naphthalene ring. This combination allows for selective reactivity in both nucleophilic and electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(bromomethyl)-7-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYGMSYOLOXJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576441
Record name 1-(Bromomethyl)-7-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70631-50-4
Record name 1-(Bromomethyl)-7-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using general procedure A (Exp. 1.3.), 7-fluoro-1-methyl-naphthalene was reacted with N-bromosuccinimide to give 1-bromomethyl-7-fluoro-naphthalene as white solid. MS: 238.1 ([M]+).
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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